molecular formula C12H24O2S B010613 12-Mercaptododecanoic acid CAS No. 82001-53-4

12-Mercaptododecanoic acid

Cat. No. B010613
CAS RN: 82001-53-4
M. Wt: 232.38 g/mol
InChI Key: SDAWVOFJSUUKMR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of mercapturic acids, including those derived from isothiocyanates similar to the building blocks of 12-mercaptododecanoic acid, involves adding isothiocyanate to a solution of N-acetyl-L-cysteine and sodium bicarbonate, achieving typical yields of around 77% (Vermeulen et al., 2003). This process demonstrates the feasibility of synthesizing sulfur-containing acids through straightforward chemical reactions.

Scientific Research Applications

1. Use in Electrochemical Devices

12-Mercaptododecanoic acid is utilized in the creation of self-assembled monolayers on flexible electrodes. These electrodes have potential applications in implantable biomedical devices and disposable sensors due to their flexibility, cost-effectiveness, and high resistance (Scavetta et al., 2012).

2. Immobilization of Biologically Active Proteins

The acid plays a role in the immobilization of Taq DNA polymerase, impacting its activity. This is significant for various commercial applications due to the stability, reusability, and storability of the immobilized enzyme (Lim, Hwang, & Kim, 2014).

3. Formation of Self-Assembled Monolayers

This compound is used in the synthesis of self-assembled monolayers (SAMs) on metal substrates. These SAMs are precursors for further modifications, demonstrating the versatility of this compound (Angelova et al., 2005).

4. Protein Adsorption Studies

It's involved in studies to understand protein adsorption characteristics on water-soluble non-ionic oligomers. Such insights are crucial for advancements in materials science and bioengineering (Saito & Matsuda, 1998).

5. Phase Separation Studies

Research has been conducted on the phase separation of alkanethiol SAMs during the replacement process, providing valuable insights into the molecular interactions on surfaces (Kakiuchi et al., 2000).

6. Corrosion Inhibition

This compound acts as a corrosion inhibitor for carbon steel, demonstrating its potential use in industrial applications to enhance durability and lifespan of metal structures (Ghareba & Omanovic, 2010).

7. Detection of Copper(II) Ions

This compound is used in the enhanced emission of CdSe quantum dots as a probe for the detection of copper(II) ions, highlighting its application in environmental monitoring and analytical chemistry (Chan et al., 2010).

8. Alternative Linker in Quantum Dots

Its use as an alternative to aminoalkanoic acids for the attachment of quantum dots to TiO2 surfaces in electronic devices and sensors is an emerging area of research (Rivera-Gonzalez et al., 2016).

Safety and Hazards

  • Precautionary Measures : Handle with care, avoid contact with skin and eyes, and use appropriate protective equipment .

Future Directions

: MilliporeSigma - 12-Mercaptododecanoic acid : Santa Cruz Biotechnology - this compound

properties

IUPAC Name

12-sulfanyldodecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2S/c13-12(14)10-8-6-4-2-1-3-5-7-9-11-15/h15H,1-11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDAWVOFJSUUKMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCC(=O)O)CCCCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70340708
Record name 12-Mercaptododecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

82001-53-4
Record name 12-Mercaptododecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 12-Mercaptododecanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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